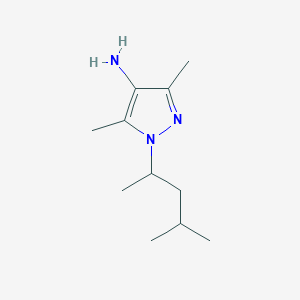

3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine

Description

3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, an amine group at position 4, and a branched aliphatic chain (4-methylpentan-2-yl, or isohexyl) at position 1. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Its structure combines lipophilic and steric features due to the isohexyl substituent, which distinguishes it from analogs with smaller or aromatic substituents.

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

3,5-dimethyl-1-(4-methylpentan-2-yl)pyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-7(2)6-8(3)14-10(5)11(12)9(4)13-14/h7-8H,6,12H2,1-5H3 |

InChI Key |

AQWKJHPNSQRCKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(C)CC(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Hypothetical Preparation Method

Given the lack of specific literature on 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine , a hypothetical synthesis route could involve the following steps:

-

- 4-Methylpentan-2-amine as the primary amine.

- 2,4-Pentanedione (or a similar diketone) as the carbonyl component.

- O-(4-Nitrobenzoyl)hydroxylamine as a reagent to facilitate the reaction.

-

- The reaction could be performed in a solvent like N,N-Dimethylformamide (DMF) .

- Temperature: Approximately 85°C.

- Reaction time: Typically 1.5 hours.

-

- The crude mixture is treated with a base like 1 M NaOH and extracted with an organic solvent such as Dichloromethane (DCM) .

- The organic phase is washed with brine, dried over anhydrous Magnesium Sulfate (MgSO4) , and filtered.

- Purification is achieved through column chromatography using a suitable eluent system.

Analysis of Similar Compounds

For compounds like 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole , the synthesis involves similar steps:

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| 1b | 2,4,4-Trimethylpentan-2-amine, 2,4-Pentanedione, O-(4-Nitrobenzoyl)hydroxylamine | DMF, 85°C, 1.5 hours | 38% |

| 1a | 3,3-Dimethylbutan-2-amine, 2,4-Pentanedione, O-(4-Nitrobenzoyl)hydroxylamine | DMF, 85°C, 1.5 hours | 44% |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for characterizing the structure of the synthesized compound. For instance, 1H NMR and 13C NMR provide detailed information about the molecular structure, while HRMS confirms the molecular weight and formula.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry and for the synthesis of other pyrazole derivatives.

Biology: In studies involving enzyme inhibition and receptor binding assays.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Structural and Functional Differences

Substituent Size and Lipophilicity :

- The target compound’s isohexyl group (C₆H₁₃) increases lipophilicity compared to smaller substituents like isopropyl (C₃H₇) or pentan-3-yl (C₅H₁₁) . This property is critical for membrane permeability in drug design.

- Aromatic substituents (e.g., 1-naphthylmethyl ) introduce planar π-systems, favoring interactions with aromatic residues in enzymes but reducing solubility.

Oxygen-containing substituents (e.g., tetrahydro-pyranylmethyl ) improve aqueous solubility via hydrogen bonding.

Biological Activity :

Biological Activity

3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine, with the CAS number 1864576-81-7, is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

The molecular formula of 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is with a molecular weight of 195.30 g/mol. The structure features a pyrazole ring which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1864576-81-7 |

| Molecular Formula | C₁₁H₂₁N₃ |

| Molecular Weight | 195.30 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine have shown promising results in inhibiting cancer cell proliferation. In one study, a related pyrazole derivative exhibited significant cytotoxic effects against various carcinoma cell lines, with IC50 values comparable to standard chemotherapeutics like Cisplatin .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies suggest that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. These compounds can interact with biological targets involved in oxidative stress and inflammation pathways, potentially leading to therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Anticancer Activity Assessment :

- Inflammation Model :

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition.

- Catalyst Use : Copper(I) bromide (0.5–1 mol%) enhances coupling efficiency in heteroaryl systems .

- Solvent Selection : DMSO or DMF increases solubility of intermediates, while THF may reduce side reactions.

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic

Q. Advanced :

How does the substitution pattern on the pyrazole ring influence the compound's physicochemical properties and reactivity?

Advanced

The 3,5-dimethyl and 4-amino groups enhance electron density, increasing nucleophilicity at N1. The bulky 4-methylpentan-2-yl substituent introduces steric effects, reducing reactivity in electrophilic substitutions but improving stability. Key comparisons:

| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4-Methylpentan-2-yl | 2.8 | 0.15 (H₂O) | 104–107 |

| Benzyl (analog) | 3.1 | 0.08 (H₂O) | 98–101 |

Steric bulk lowers solubility but improves metabolic stability in biological systems .

What computational approaches are recommended to predict the compound's bioavailability and interaction with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Assess binding affinity to receptors (e.g., kinase enzymes) using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox potential .

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2: >5 nm/s) and cytochrome P450 interactions .

Q. Case Study :

- Target : COX-2 enzyme.

- Docking Software (AutoDock Vina) : Binding energy ≤ -7.5 kcal/mol suggests strong inhibition potential .

Are there known contradictions in the literature regarding the bioactivity of structurally similar pyrazole derivatives, and how can these be addressed experimentally?

Advanced

Discrepancies in reported IC₅₀ values (e.g., antimicrobial activity) often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Resolve via:

- Standardized Protocols : Follow CLSI guidelines for MIC determination .

- Dose-Response Curves : Use Hill slope analysis to validate potency .

- Structural Confirmation : Single-crystal X-ray diffraction (SHELXL) ensures correct stereochemistry .

What advanced crystallization techniques and software (e.g., SHELXL) are suitable for determining the three-dimensional structure of this compound?

Q. Advanced

- Crystallization : Vapor diffusion with dichloromethane/hexane yields suitable crystals .

- SHELX Suite :

- Validation : Check CIF files with PLATON to detect disorder or twinning .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Q. Advanced

- Analog Synthesis : Vary substituents (e.g., replace 4-methylpentan-2-yl with cyclopropyl or trifluoroethyl groups) .

- Biological Assays :

- Kinase Inhibition : Screen against a panel of 50 kinases at 10 µM .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ < 20 µM suggests therapeutic potential) .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent effects with activity .

What strategies are employed to resolve discrepancies in reported synthetic yields or spectroscopic data across different studies?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.